molecular formula C9H17NO B13184814 2-Amino-2-cyclopropylhexan-3-one

2-Amino-2-cyclopropylhexan-3-one

Cat. No.: B13184814
M. Wt: 155.24 g/mol
InChI Key: OQUANTMTXIECIY-UHFFFAOYSA-N
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Description

2-Amino-2-cyclopropylhexan-3-one is an organic compound with the molecular formula C₉H₁₇NO It is a cyclopropyl derivative of hexanone, featuring an amino group at the second position and a ketone group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclopropylhexan-3-one can be achieved through several methods:

    Reductive Amination: This involves the reaction of cyclopropyl ketone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Cyclopropanation: Starting from a suitable hexanone derivative, cyclopropanation can be performed using reagents like diazomethane or Simmons-Smith reagent to introduce the cyclopropyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the cyclopropyl group and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclopropylhexan-3-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 2-Amino-2-cyclopropylhexanoic acid.

    Reduction: 2-Amino-2-cyclopropylhexanol.

    Substitution: Various N-substituted derivatives depending on the substituent used.

Scientific Research Applications

2-Amino-2-cyclopropylhexan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclopropylhexan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. The ketone group can participate in nucleophilic addition reactions, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-cyclopropylpentan-3-one
  • 2-Amino-2-cyclopropylbutan-3-one
  • 2-Amino-2-cyclopropylheptan-3-one

Uniqueness

2-Amino-2-cyclopropylhexan-3-one is unique due to its specific chain length and the position of the functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in various applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-amino-2-cyclopropylhexan-3-one

InChI

InChI=1S/C9H17NO/c1-3-4-8(11)9(2,10)7-5-6-7/h7H,3-6,10H2,1-2H3

InChI Key

OQUANTMTXIECIY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C)(C1CC1)N

Origin of Product

United States

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